5-Hydroxydecanoate

mitochondrial KATP channel sarcolemmal KATP channel ischemic preconditioning

Mitochondrial KATP researchers need a tool that discriminates mitoKATP from sarcKATP channels-decanoate and HMR-1098 lack this selectivity. 5-Hydroxydecanoate (5-HD; CAS 71186-53-3) is the validated solution. • Selectively blocks mitoKATP without inhibiting sarcKATP; validated in human atrial tissue (60% inhibition of dobutamine-induced contractility). • Unique β-oxidation bottleneck at HAD step (Vmax ~5-fold slower than decanoate). • At 500 μM, fully abrogates diazoxide-mediated cardioprotection; HMR-1098 (30 μM) shows no effect.

Molecular Formula C10H19O3-
Molecular Weight 187.26 g/mol
Cat. No. B1195396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxydecanoate
Synonyms5-hydroxydecanoate
5-hydroxydecanoic acid
5-hydroxydecanoic acid, monosodium salt
sodium 5-hydroxydecanoate
Molecular FormulaC10H19O3-
Molecular Weight187.26 g/mol
Structural Identifiers
SMILESCCCCCC(CCCC(=O)[O-])O
InChIInChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/p-1
InChIKeyLMHJFKYQYDSOQO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxydecanoate Overview


5-Hydroxydecanoate (5-HD; sodium 5-hydroxydecanoate; CAS 71186-53-3) is a medium-chain fatty acid derivative (C10:0 with a hydroxyl group at the C5 position) [1]. It is widely utilized in cardiovascular and mitochondrial research as an inhibitor of ATP-sensitive potassium (KATP) channels [1]. The compound is also a substrate for mitochondrial acyl-CoA synthetase, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA), an intermediate that enters the mitochondrial β-oxidation pathway [2].

MitoKATP channel functional selectivity studies
Mitochondrial β-oxidation rate-limiting bottleneck research
Cardioprotection and preconditioning model context

Why 5-Hydroxydecanoate Cannot Be Substituted


Substituting 5-hydroxydecanoate with unmodified decanoate or other KATP channel blockers (e.g., HMR-1098) is not scientifically valid. Unlike decanoate, which undergoes normal β-oxidation, 5-HD is metabolized with rate-limiting kinetics that create a metabolic bottleneck at the penultimate step of β-oxidation, a property unique to its 5-hydroxyl group [1]. Furthermore, 5-HD demonstrates a distinct pharmacological profile: it selectively blocks mitochondrial KATP (mitoKATP) channels while failing to inhibit sarcolemmal KATP (sarcKATP) channels in intact cells, a functional selectivity not shared by agents such as HMR-1098, which acts on surface KATP channels [2].

Target
5-Hydroxydecanoate
Functional mitoKATP selectivity in intact cells; rate-limiting β-oxidation bottleneck.
Substitute Risk
Decanoate or HMR-1098
Decanoate lacks hydroxyl-dependent metabolic bottleneck; HMR-1098 targets sarcKATP, not mitoKATP. Channel interpretation may shift.

5-HD Differentiation Evidence


MitoKATP vs. SarcKATP Channel Selectivity

In inside-out patches, 5-hydroxydecanoate directly inhibits both sarcolemmal KATP and mitochondrial KATP channels with comparable potency (IC50 ~30 μM). However, in intact rat ventricular myocytes, 5-HD fails to reverse sarcKATP channel activation by either metabolic inhibition or rilmakalim, indicating a functional selectivity for mitochondrial targets in cellular contexts [1]. This contrasts with HMR-1098, a selective sarcKATP channel blocker, which does not inhibit mitoKATP channels [2].

MitoKATP vs. SarcKATP
Head-to-head
IC50 ~30 μM for both in patches; fails to inhibit sarcKATP in intact myocytes, unlike HMR-1098.
Supports functional mitoKATP selectivity interpretation in intact cells.
Selectivity context may differ in excised vs. intact preparations.
mitochondrial KATP channel sarcolemmal KATP channel ischemic preconditioning cardioprotection

β-Oxidation Kinetics vs. Decanoyl-CoA

5-Hydroxydecanoate is metabolized by mitochondrial β-oxidation but creates a rate-limiting bottleneck at the penultimate step catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD). The Vmax for the 5-HD metabolite (3,5-dihydroxydecanoyl-CoA) is approximately fivefold slower than for the corresponding decanoate metabolite (L-3-hydroxydecanoyl-CoA) [1]. At the first step of β-oxidation, 5-HD-CoA exhibits a Km of 12.8 ± 0.6 μM and kcat of 14.1 s⁻¹ for MCAD, compared to decanoyl-CoA with Km ~3 μM and kcat 6.4 s⁻¹ [2].

β-Oxidation Kinetics
Head-to-head
5-HD-CoA: MCAD Km 12.8 ± 0.6 μM, kcat 14.1 s⁻¹; HAD Vmax ~5× slower than decanoate.
Reported enzyme kinetics context for metabolic bottleneck interpretation.
Data to verify in target tissue models.
β-oxidation mitochondrial metabolism fatty acid metabolism acyl-CoA dehydrogenase

Diazoxide Cardioprotection Abolition

In cultured neonatal rat cardiomyocytes exposed to H₂O₂-induced oxidative stress, pretreatment with diazoxide (100 μM), a putative mitoKATP channel opener, suppressed apoptosis. This protective effect was completely abrogated by the mitoKATP channel blocker 5-hydroxydecanoate at 500 μM, but not by the sarcolemmal KATP channel blocker HMR-1098 at 30 μM [1].

Diazoxide Protection Abolition
Head-to-head
5-HD (500 μM) abolished diazoxide anti-apoptotic effect; HMR-1098 (30 μM) showed no effect.
Supports mitoKATP-dependent cardioprotection model interpretation.
Neonatal cardiomyocyte oxidative stress model.
cardioprotection apoptosis oxidative stress diazoxide mitoKATP channel

Inotropic Stress Response: Human Atrial Tissue

In Langendorff-perfused rat hearts, inotropic stress induced by calcium (4 mM), ouabain (80 μM), or dobutamine (0.25 μM) resulted in a sustained increase in rate-pressure product (RPP) of approximately 60%. Perfusion of 5-hydroxydecanoate before induction of inotropic stress resulted in marked attenuation of RPP [1]. In human atrial fibers, the increase in contractility induced by dobutamine was inhibited by 60% following 5-HD treatment [1].

Inotropic Stress Response
Head-to-head
5-HD inhibited dobutamine-induced contractility increase by 60% in human atrial fibers.
Supports human atrial contractility model context for mitoKATP research.
Human tissue endpoint context; translation requires further validation.
cardiac contractility inotropic stress mitoKATP channel human atrial fibers

Cardioprotection Abolition: Fasting and IPC

In Langendorff-perfused hearts from fed and 24-h fasted rats, fasting improved reperfusion recovery of contraction following ischemia-reperfusion. Perfusion with 5-hydroxydecanoate (100 μM) abolished the beneficial effects of fasting on contractile recovery. Similarly, 5-HD abolished the effects of ischemic preconditioning (IPC) on contractile recovery, although it did not affect IPC-mediated reduction of contracture, lactate production, or viable tissue preservation [1].

Fasting & IPC Abolition
Head-to-head
5-HD (100 μM) abolished contractile recovery benefits of fasting and IPC in Langendorff hearts.
Supports preconditioning model interpretation with mitoKATP pathway involvement.
IPC model; lactate and tissue preservation effects were not blocked.
ischemic preconditioning fasting cardioprotection Langendorff heart

MitoKATP Channel Open Probability Reduction

In reconstituted myocardial mitochondrial KATP channels using planar lipid bilayers, 5-hydroxydecanoate (10 to 100 μM) reduced the open state probability (NPo) of these channels in a concentration-dependent manner. In contrast, HMR-1098 (100 μM), a selective sarcolemmal KATP antagonist, had no effect on the activity of reconstituted mitoKATP channels [1]. Diazoxide (10 μM), a mitoKATP agonist, significantly increased channel activity [1].

Channel Open Probability
Head-to-head
5-HD (10-100 μM) reduced NPo concentration-dependently; at 100 μM abolished superoxide-induced increase (NPo from 1.94±0.02 to baseline). HMR-1098 showed no effect.
Reported biophysical mitoKATP inhibition context.
Reconstituted planar lipid bilayer model.
mitoKATP channel single-channel recording planar lipid bilayer open probability

5-HD Research Applications


MitoKATP Channel Selectivity Studies

5-HD is the appropriate tool for experiments requiring functional discrimination between mitoKATP and sarcKATP channels. In intact cells, 5-HD fails to inhibit sarcKATP channels while maintaining efficacy against mitoKATP-mediated processes, whereas HMR-1098 selectively targets surface channels [1]. This property is critical for ischemic preconditioning and cardioprotection research where mitochondrial-specific channel involvement must be isolated [1][2].

β-Oxidation Interference: Fatty Acid Metabolism

5-HD serves as a unique substrate for investigating β-oxidation dynamics. Its conversion to 5-HD-CoA and subsequent metabolism creates a rate-limiting bottleneck at the HAD-catalyzed penultimate step, with Vmax approximately fivefold slower than decanoate metabolism [1]. This property makes 5-HD valuable for studies examining fatty acid oxidation interference, mitochondrial respiration, and metabolic preconditioning mechanisms [1][2].

Inotropic Stress Research: Human Atrial Tissue

5-HD is validated for use in human cardiac tissue studies examining mitoKATP channel involvement in contractile function. The compound inhibits dobutamine-induced contractility increases by 60% in human atrial fibers, establishing its translational relevance for investigating physiological roles of mitoKATP in inotropy and heart failure [1]. This human tissue validation distinguishes 5-HD from compounds lacking such translational data.

Diazoxide Cardioprotection Abrogation Assays

5-HD is the established pharmacological tool for blocking diazoxide-induced cardioprotection. At 500 μM, 5-HD completely abrogates diazoxide-mediated anti-apoptotic protection against oxidative stress, whereas HMR-1098 (30 μM) shows no effect [1]. This differential response provides a validated assay system for confirming mitoKATP channel involvement in pharmacological preconditioning studies [1].

Application
Selection Property
Validation Focus
MitoKATP channel selectivity studies
Functional mitoKATP selectivity in intact cells
SarcKATP channel non-interference verification
β-Oxidation dynamics research
Rate-limiting β-oxidation bottleneck
Metabolic bottleneck confirmation vs. decanoate
Cardiac contractility model studies
Reported contractility attenuation in human atrial tissue
Human tissue endpoint context review
Diazoxide cardioprotection abrogation assays
Specific blockade of diazoxide-induced protection
mitoKATP-dependent cardioprotection confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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